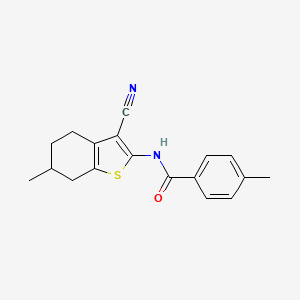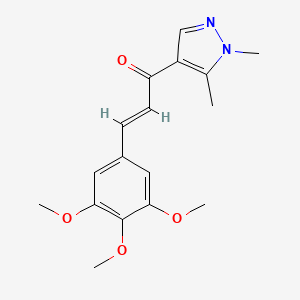![molecular formula C16H12ClN7O B14927831 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927831.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. The presence of the chlorobenzyl group and the triazolopyrimidine scaffold contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.
Introduction of the chlorobenzyl group: The pyrazole intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Formation of the triazolopyrimidine scaffold: The chlorobenzyl-pyrazole intermediate is then reacted with a triazole derivative under cyclization conditions to form the triazolopyrimidine scaffold.
Introduction of the carboxamide group: Finally, the triazolopyrimidine intermediate is reacted with an appropriate amine to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.
化学反応の分析
Types of Reactions
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives at the chlorobenzyl group.
科学的研究の応用
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in cell signaling.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity. This can lead to the modulation of various cellular pathways, resulting in its observed biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell proliferation and survival.
類似化合物との比較
N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine scaffold and exhibit similar biological activities.
Triazolopyrimidine derivatives: These compounds have the triazolopyrimidine scaffold and are also studied for their enzyme inhibitory activities.
Chlorobenzyl derivatives: Compounds with the chlorobenzyl group often exhibit similar chemical reactivity and biological activities.
The uniqueness of N2-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of these structural features, which contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C16H12ClN7O |
|---|---|
分子量 |
353.76 g/mol |
IUPAC名 |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12ClN7O/c17-12-5-2-1-4-11(12)10-23-9-6-13(21-23)19-15(25)14-20-16-18-7-3-8-24(16)22-14/h1-9H,10H2,(H,19,21,25) |
InChIキー |
QGQAZAWLDAUJNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927767.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B14927768.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B14927774.png)

![3-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B14927777.png)
![N-(2-cyanophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927778.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927784.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B14927790.png)
![(2E)-3-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14927798.png)
![2-[(E)-{2-[5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazinylidene}methyl]phenol](/img/structure/B14927806.png)
![3-[(2-methoxyphenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide](/img/structure/B14927819.png)
![benzyl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14927823.png)
![N-(2-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927829.png)
